15(S)-HPETE
Description
Chemical Identity and Structural Characteristics
15(S)-Hydroperoxyeicosatetraenoic acid possesses a complex molecular structure characterized by a twenty-carbon chain containing four double bonds and a hydroperoxy functional group positioned at the fifteenth carbon atom. The compound's molecular formula is C₂₀H₃₂O₄, with a molecular weight of 336.5 daltons. The systematic International Union of Pure and Applied Chemistry name for this compound is (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid, which precisely describes the stereochemistry and geometric configuration of the molecule.
The structural configuration of 15(S)-Hydroperoxyeicosatetraenoic acid features four double bonds located at positions 5, 8, 11, and 13 along the carbon chain. Three of these double bonds (at positions 5, 8, and 11) exhibit Z-configuration (cis), while the double bond at position 13 displays E-configuration (trans). This specific geometric arrangement significantly influences the compound's biological activity and its interactions with cellular enzymes and receptors. The hydroperoxy group at position 15 exists in the S-stereochemical configuration, which distinguishes it from its R-stereoisomer and confers specific biological properties.
Table 1: Structural Properties of 15(S)-Hydroperoxyeicosatetraenoic Acid
The compound exhibits distinctive spectroscopic properties that facilitate its identification and quantification in biological samples. The ultraviolet absorption maximum occurs at 236 nanometers, which corresponds to the conjugated diene system formed by the double bonds at positions 11 and 13. This characteristic absorption feature proves essential for analytical methods used to detect and measure 15(S)-Hydroperoxyeicosatetraenoic acid in experimental systems.
The stereochemical specificity of 15(S)-Hydroperoxyeicosatetraenoic acid proves crucial for its biological function, as the S-stereoisomer demonstrates significantly different biological activities compared to the R-stereoisomer. While both stereoisomers can be formed through various cellular processes, including microsomal metabolism and auto-oxidation of arachidonic acid, the enzymatically produced S-stereoisomer exhibits the most potent biological effects. The R-stereoisomer, designated as 15(R)-Hydroperoxyeicosatetraenoic acid, lacks some of the activities attributed to the S-stereoisomer but can still undergo further metabolism to produce bioactive products, including the 15(R) class of lipoxins.
Historical Discovery and Nomenclature
The discovery and characterization of 15(S)-Hydroperoxyeicosatetraenoic acid emerged from decades of research into polyunsaturated fatty acid metabolism and the biological activities of arachidonic acid derivatives. The foundational work that led to the identification of this compound began with the early investigations of arachidonic acid itself, which was first isolated and identified from mammalian tissues in 1909 by Percival Hartley. This pioneering work, accomplished prior to the advent of modern chromatographic or spectroscopic methodologies, established the existence of highly unsaturated twenty-carbon fatty acids in biological systems.
The structural elucidation of arachidonic acid required extensive chemical investigation spanning several decades. The positions of the four double bonds were not definitively established until 1940, when they were determined to be located at positions 5, 8, 11, and 14 of the twenty-carbon chain. The complete structural characterization, including confirmation of the all-cis configuration of the double bonds, was not achieved until 1961 through total synthesis studies. This prolonged period of structural investigation reflects the complexity of polyunsaturated fatty acid chemistry and the limitations of analytical techniques available during the early to mid-twentieth century.
The nomenclature of 15(S)-Hydroperoxyeicosatetraenoic acid follows established conventions for eicosanoid naming that evolved throughout the development of lipid biochemistry. The name arachidonic acid itself was suggested in 1913 by J. Lewkowitsch, based on its relationship to the well-known arachidic acid (C20:0). The systematic naming of hydroperoxy derivatives of arachidonic acid developed later as researchers began to characterize the enzymatic products of lipoxygenase-catalyzed reactions.
Table 2: Historical Milestones in Arachidonic Acid and Hydroperoxide Research
The specific identification and characterization of 15(S)-Hydroperoxyeicosatetraenoic acid required the development of sophisticated analytical techniques and a deeper understanding of lipoxygenase enzymology. Early research by Bryant and colleagues in 1985 demonstrated that purified reticulocyte lipoxygenase converted arachidonic acid to 15-hydroperoxyeicosatetraenoic acid at low temperatures, establishing the enzymatic basis for hydroperoxide formation. This work provided crucial insights into the stereochemical specificity of lipoxygenase enzymes and their role in producing biologically active hydroperoxides.
The nomenclature system for 15(S)-Hydroperoxyeicosatetraenoic acid incorporates several key elements that convey essential structural information. The designation "15" indicates the position of the hydroperoxy functional group on the carbon chain, while the "(S)" notation specifies the stereochemical configuration at that carbon center. The term "hydroperoxyeicosatetraenoic acid" describes the chemical nature of the compound as a twenty-carbon tetraenoic acid containing a hydroperoxy group. Alternative abbreviations commonly used in the scientific literature include 15(S)-HpETE, 15S-HPETE, and this compound, though the full chemical name provides the most precise description of the compound's structure.
Properties
Molecular Formula |
C20H32O4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
15-hydroperoxyicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22) |
InChI Key |
BFWYTORDSFIVKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |
Pictograms |
Irritant |
Synonyms |
14,15-epoxyarachidonic acid 15-HPAA 15-HPEA 15-HPETE 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (Z,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,14-eicosatetraenoic acid 15-hydroperoxyarachidonic acid arachidonic acid 15-hydroperoxide |
Origin of Product |
United States |
Preparation Methods
15-Lipoxygenase Enzymes and Substrate Specificity
The enzymatic synthesis of this compound relies on 15-lipoxygenase (15-LO) isoforms, which oxygenate arachidonic acid at the C15 position. Two primary human 15-LO enzymes have been characterized:
-
15-LO-1 (Blood Cell Isoform) : Expressed in reticulocytes, eosinophils, and macrophages, this isoform converts arachidonic acid to this compound with ~80–90% positional specificity, alongside minor 12(S)-HPETE byproducts.
-
15-LO-2 (Epithelial Isoform) : Discovered in epithelial tissues (e.g., prostate, lung), this enzyme exhibits exclusive this compound production without 12(S)-HPETE byproducts, making it superior for high-purity synthesis.
Table 1: Comparison of 15-LO Isoforms
| Enzyme | Tissue Source | Positional Specificity | Linoleic Acid Metabolism | Byproducts |
|---|---|---|---|---|
| 15-LO-1 | Blood cells | 85–90% this compound | High | 12(S)-HPETE (10–20%) |
| 15-LO-2 | Epithelial cells | 100% this compound | Low | None |
The choice of enzyme impacts yield and purity. For instance, 15-LO-2 expressed in HEK 293 cells achieves 83% conversion of arachidonic acid to this compound, compared to 30–37% for linoleic acid.
Chemical Synthesis Approaches
While enzymatic methods dominate, chemical synthesis of this compound remains challenging due to the compound’s stereochemical complexity and peroxide instability. No direct chemical synthesis protocols are widely reported; however, stereocontrolled oxidation of arachidonic acid using chiral catalysts represents a potential avenue. Current efforts focus on mimicking 15-LO’s catalytic site, leveraging iron-based complexes to achieve regio- and stereoselective oxygenation.
Purification and Characterization
Chromatographic Techniques
Post-synthesis purification employs reversed-phase high-performance liquid chromatography (RP-HPLC) with C18 columns. A representative protocol includes:
-
Mobile Phase : Methanol/water/acetic acid (75:25:0.01, v/v) at 1 mL/min.
-
Detection : UV absorbance at 235 nm (characteristic of conjugated dienes).
-
Yield : ~90% recovery after fraction collection and solvent evaporation under nitrogen.
Table 2: HPLC Parameters for this compound Purification
| Column | Mobile Phase | Flow Rate | Detection | Retention Time |
|---|---|---|---|---|
| C18 (250 mm) | MeOH/H2O/HAc (75:25:0.01) | 1 mL/min | 235 nm | 12–14 min |
Chiral Analysis
Chiral column HPLC (e.g., Chiralpak AD-RH) confirms stereochemical purity, resolving this compound from its 15(R) enantiomer. The 15(S) configuration elutes earlier, with >98% enantiomeric excess reported for 15-LO-2-derived product.
Analytical Validation
Mass Spectrometry
Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) quantifies this compound in complex matrices. Key transitions include:
Chemical Reactions Analysis
Reduction to 15(S)-HETE
15(S)-HPETE is rapidly reduced to 15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE] by cellular peroxidases . Key enzymes involved include:
| Enzyme Family | Specific Enzymes |
|---|---|
| Prostaglandin-endoperoxide synthases | COX-1, COX-2 |
| Glutathione peroxidases | GPX1, GPX4 |
| Other peroxidases | Prostacyclin synthase, thromboxane synthase |
This reduction occurs ubiquitously in cells, making 15(S)-HETE the predominant stable metabolite .
Isomerization to Epoxy Derivatives
Hydroperoxide isomerases convert this compound into:
-
15(S)-hydroxy-11,12-cis-epoxy-5Z,8Z,13E-eicosatrienoic acid
-
13-hydroxy-14,15-cis-epoxy-5Z,8Z,11Z-eicosatrienoic acid (diastereomers: threo and erythro)
Epoxide hydrolases further process these intermediates into trihydroxy derivatives:
Cytochrome P450 (CYP) Metabolism
CYP enzymes oxidize this compound into 15-oxo-ETE , a reactive α,β-unsaturated ketone :
| CYP Isoform | Tissue Localization |
|---|---|
| CYP1A1 | Liver, lung |
| CYP1A2 | Liver |
| CYP1B1 | Extrahepatic tissues |
| CYP2S1 | Respiratory epithelium |
Lipoxygenase-Mediated Conversions
This compound serves as substrate for:
-
Epidermis-type lipoxygenase 3 (eLOX3) : Produces hepoxilin A3 (HxA3) and 15-oxo-ETE
-
5-lipoxygenase (ALOX5) : Generates eoxin series metabolites:
Phospholipid Incorporation
This compound becomes esterified into membrane phospholipids:
| Phospholipid Class | Position |
|---|---|
| Phosphatidylinositol | sn-2 position |
| Phosphatidylethanolamine | sn-2 position |
These phospholipid-bound forms can be released by phospholipase C, forming diglycerides with this compound at sn-2 positions .
Non-Enzymatic Decomposition Pathways
This compound undergoes spontaneous degradation to reactive electrophiles:
These electrophiles contribute to oxidative stress and cellular damage through:
Metabolic Interconversion Network
textgraph TD A[this compound] --> B[15(S)-HETE] A --> C[Epoxy Derivatives] A --> D[15-oxo-ETE] A --> E[Eoxins] A --> F[Lipoxins] A --> G[Reactive Electrophiles] B --> H[Phospholipid Incorporation] D --> I[KEAP1/NRF2 Activation] G --> J[DNA/Protein Damage]
Figure 1: Major metabolic fates of this compound. Arrows indicate enzymatic (solid) and non-enzymatic (dashed) pathways.
Pro-Resolving vs. Pro-Inflammatory Effects
-
Anti-inflammatory : 15-oxo-ETE inhibits 12-lipoxygenase (IC~50~=1 μM) , reducing pro-inflammatory 12-HETE production
-
Pro-inflammatory : Eoxin derivatives promote vascular permeability and mast cell activation
Cellular Signaling Modulation
-
PPARγ activation : Both this compound and 15(S)-HETE bind peroxisome proliferator-activated receptor gamma, influencing cell proliferation
-
BLT2 receptor agonism : Stimulates angiogenesis and smooth muscle contraction via leukotriene B4 receptor 2
Stability Considerations
This compound has a half-life of <5 minutes in physiological conditions due to:
-
Rapid peroxidase-mediated reduction
-
Spontaneous homolytic cleavage (accelerated by transition metals)
-
Enzymatic diversion to secondary metabolites
This transient nature necessitates careful experimental handling to avoid artifactual degradation products .
Scientific Research Applications
Biochemical Properties and Formation
15(S)-HPETE is an unstable hydroperoxide that rapidly decomposes to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) in biological systems. This transformation is crucial as both compounds exhibit distinct biological activities. This compound serves as a precursor in the synthesis of several eicosanoids, including leukotrienes and lipoxins, which are key players in inflammatory and immune responses .
Table 1: Key Biochemical Pathways Involving this compound
| Pathway | Description |
|---|---|
| Lipoxygenase Pathway | Converts arachidonic acid to this compound and subsequently to 15(S)-HETE. |
| Eicosanoid Synthesis | Precursor for leukotrienes and lipoxins, influencing inflammation and immunity. |
| Reactive Oxygen Species | Decomposes to form reactive species that can induce apoptosis in various cells. |
Vascular Applications
Research indicates that this compound has significant effects on vascular systems. In studies involving animal models, it has been shown to induce arteriolar dilation and modulate vascular responsiveness. Additionally, it affects the expression of cell adhesion molecules, which are critical for leukocyte adhesion and accumulation in endothelial cells—key events in vascular inflammation .
Case Study: Vascular Smooth Muscle Cells
In vitro studies have demonstrated that this compound can initiate apoptosis in vascular smooth muscle cells, leading to a loss of membrane integrity. This suggests potential therapeutic applications in conditions characterized by excessive vascular smooth muscle proliferation, such as hypertension .
Angiogenesis
The role of this compound in angiogenesis is complex and appears to be context-dependent. While its derivative, 15(S)-HETE, promotes angiogenesis by enhancing endothelial cell migration and tube formation, this compound exhibits anti-angiogenic properties under certain conditions .
Table 2: Effects of this compound on Angiogenesis
| Effect | Observation |
|---|---|
| Anti-Angiogenic | Decreases vessel density and down-regulates pro-angiogenic markers like VEGF. |
| Context-Dependent | Exhibits pro-angiogenic effects when converted to 15(S)-HETE. |
Role in Cancer Biology
Emerging evidence suggests that this compound may play a dual role in cancer biology. On one hand, it has been implicated in promoting cell proliferation through its interaction with specific receptors like the leukotriene B4 receptor 2 (BLT2) and peroxisome proliferator-activated receptor gamma (PPARγ) . On the other hand, high concentrations of this compound can induce apoptosis through the generation of reactive oxygen species, highlighting its potential as a therapeutic target in cancer treatment .
Case Study: Breast Cancer Cells
In cultured human breast cancer cells, activation of BLT2 by 15(S)-HETE resulted in growth-promoting effects. Conversely, elevated levels of this compound were associated with increased apoptosis, indicating its potential role as a tumor suppressor under specific conditions .
Mechanism of Action
15(S)-Hydroperoxyeicosatetraenoic acid exerts its effects primarily through its conversion to other bioactive lipids. It acts on specific molecular targets, including peroxisome proliferator-activated receptors and nuclear factor-kappa B pathways. These interactions modulate gene expression and cellular responses, contributing to its role in inflammation and immune regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of 15(S)-HPETE and Structurally/Functionally Related Compounds
Comparison with 15(S)-HETE
- Functional Antagonism : this compound and 15(S)-HETE exhibit opposing roles in angiogenesis. While this compound inhibits endothelial sprouting and VEGF production, 15(S)-HETE promotes these processes .
- Metabolic Relationship : 15(S)-HETE is the reduced form of this compound, catalyzed by peroxidases. Their relative levels in tissues determine angiogenic plasticity .
- Signaling Pathways :
Comparison with 12(S)-HPETE
- Enzymatic Specificity : 12(S)-HPETE is generated by 12-LOX, whereas this compound is a 15-LOX product.
- Biological Effects : 12(S)-HPETE induces apoptosis in leukemia cells via ROS, whereas this compound targets endothelial cells .
- Downstream Metabolites : 12(S)-HPETE is converted to hepoxilin A3/B3, while this compound forms 14,15-LTA4 and hepoxilin B3 .
Comparison with 5(S)-HPETE
- Leukotriene Synthesis : 5(S)-HPETE is a precursor to LTA4 (pro-inflammatory leukotriene), whereas this compound forms 14,15-LTA4, which has distinct receptor targets .
- Tissue Specificity : 5(S)-HPETE is prominent in immune cells (e.g., neutrophils), while this compound is critical in vascular and adipose tissues .
Stereochemical and Enzymatic Specificity
- 15-LOX Isoforms :
Contradictions and Unresolved Questions
- Bax Regulation: Evidence conflicts on whether this compound increases Bax (apoptotic protein).
- Molecular Targets : The exact cellular target of this compound remains unclear, though lipid peroxidation and caspase-3 activation are implicated .
Q & A
Basic Research Questions
Q. What experimental methods are used to detect and quantify 15(S)-HPETE in biological samples?
- Methodology : this compound is typically quantified using high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry for chiral resolution, as its stereospecificity is critical for biological activity . Enzyme-linked immunosorbent assays (ELISAs) are also employed to measure downstream biomarkers like VEGF and CD31 in angiogenesis studies . For tissue-specific analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity, particularly in complex matrices like endothelial cell cultures .
Q. How is this compound biosynthesized from arachidonic acid, and what enzymes regulate this pathway?
- Methodology : this compound is synthesized via the 15-lipoxygenase (15-LOX) pathway, where arachidonic acid undergoes stereospecific peroxidation at carbon 14. Key enzymes include ALOX15 and ALOX15B, which catalyze the conversion. GPX1 further reduces this compound to 15(S)-HETE, a critical step in modulating its pro- or anti-angiogenic effects . In vitro studies often use purified 15-LOX isoforms and isotopic labeling (e.g., deuterated arachidonate) to track enzymatic activity .
Q. What are the primary biological roles of this compound in inflammation and cancer?
- Methodology : Functional assays in chronic myeloid leukemia (K-562) and endothelial cells demonstrate that this compound induces apoptosis via reactive oxygen species (ROS)-mediated caspase activation . Its anti-angiogenic effects are validated using chick chorioallantoic membrane (CAM) assays and rat aortic ring sprouting models, with statistical significance assessed via ANOVA or Student’s t-test .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound’s role in angiogenesis across different experimental models?
- Methodology : Discrepancies arise due to tissue-specific enzyme expression (e.g., ALOX15 vs. ALOX15B) and metabolite stability. For example, this compound inhibits angiogenesis in adipose tissue explants by downregulating VEGF and CD31 , whereas 15(S)-HETE (its reduced form) promotes angiogenesis in HUVECs . To address contradictions, parallel studies should compare isoform-specific 15-LOX inhibitors (e.g., PD146176) and use siRNA knockdowns to isolate pathways .
Q. What experimental designs are optimal for studying this compound’s dose-dependent effects on apoptosis and angiogenesis?
- Methodology : Dose-response curves in endothelial or cancer cell lines (e.g., 0.1–10 µM this compound) are paired with flow cytometry for apoptosis (Annexin V/PI staining) and tube formation assays for angiogenesis . Time-lapse microscopy can capture dynamic changes in cell-cell contacts. Data should be normalized to controls and analyzed using nonlinear regression models (e.g., GraphPad Prism) .
Q. How does this compound’s stereospecificity influence its metabolic fate and interactions with downstream targets?
- Methodology : Chiral-phase HPLC and circular dichroism confirm that this compound is selectively metabolized by hydroperoxide isomerases to form 14(S),15(S)-hepoxilins, while the 15(R)-enantiomer remains inert . Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to receptors like PPARγ, which mediates anti-inflammatory effects .
Data Contradiction Analysis
Q. Why do some studies report this compound as pro-inflammatory, while others highlight its anti-inflammatory resolution effects?
- Resolution : Context-dependent roles arise from its dual function as a substrate for pro-inflammatory leukotrienes (via ALOX5) and pro-resolving mediators (e.g., lipoxins). In ex vivo adipose tissue, this compound’s anti-angiogenic effect dominates due to localized GPX1 deficiency, favoring ROS accumulation . Contrastingly, in leukocytes, rapid reduction to 15(S)-HETE shifts the balance toward inflammation .
Methodological Best Practices
Q. What controls are essential when using chick CAM or HUVEC models to study this compound?
- Recommendations :
- Include vehicle controls (e.g., ethanol/DMSO) to rule out solvent effects on angiogenesis.
- Use antioxidants (e.g., N-acetylcysteine) to confirm ROS-dependent mechanisms .
- Validate 15-LOX activity with inhibitors (e.g., nordihydroguaiaretic acid) and quantify metabolites via LC-MS/MS to ensure pathway specificity .
Implications for Future Research
Q. How can multi-omics approaches elucidate this compound’s pleiotropic roles in disease?
- Strategy : Integrate transcriptomics (RNA-seq of 15-LOX knockout models) with lipidomics (untargeted profiling of oxylipins) to map signaling networks. Spatial metabolomics (MALDI imaging) in tumor microenvironments could localize this compound production and its crosstalk with cyclooxygenase-2 (COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
